molecular formula C11H15NO2 B12006512 2-Methyl-2-(4-methylphenoxy)propanamide CAS No. 76423-62-6

2-Methyl-2-(4-methylphenoxy)propanamide

Cat. No.: B12006512
CAS No.: 76423-62-6
M. Wt: 193.24 g/mol
InChI Key: HKMQXKKRSRYBDV-UHFFFAOYSA-N
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Description

Context within Propanamide Derivatives Research

Propanamide derivatives represent a vast and diverse class of chemical compounds that are the subject of extensive research in various scientific disciplines. The propanamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a key feature in many biologically active molecules. Research has shown that these derivatives exhibit a wide range of pharmacological activities.

Phenylpropanoids and their derivatives, for instance, are known for their multifaceted effects, including antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. nih.govresearchgate.net These compounds are widely present in nature and have applications in the food, pharmaceutical, and cosmetic industries. nih.govresearchgate.net The versatility of the propanamide structure allows for the synthesis of derivatives with tailored properties, making it a valuable scaffold in drug discovery and materials science.

Academic Interest in Phenoxypropanamide Scaffolds

The phenoxypropanamide scaffold, which is a core component of 2-Methyl-2-(4-methylphenoxy)propanamide, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. The terminal phenoxy group is a crucial moiety for the biological activity of many drugs. nih.gov

Academic interest in phenoxypropanamide scaffolds stems from their presence in compounds with a wide array of therapeutic applications. Research has explored their potential as neurological agents, anticancer agents, anti-HIV agents, and antimicrobials, among others. nih.gov The ether oxygen atom of the phenoxy moiety is often involved in crucial interactions with biological targets, such as forming hydrogen bonds with amino acid residues in enzymes. nih.gov This has fueled ongoing research into the synthesis and biological evaluation of novel phenoxypropanamide derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76423-62-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methyl-2-(4-methylphenoxy)propanamide

InChI

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H2,12,13)

InChI Key

HKMQXKKRSRYBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 4 Methylphenoxy Propanamide and Its Analogues

Established Synthetic Routes for Propanamide Frameworks

The creation of the propanamide framework, particularly in the context of phenoxy-substituted derivatives, relies on fundamental organic reactions. These established routes typically involve the formation of an amide bond as a key step, often preceded by the synthesis of a suitable carboxylic acid precursor.

Acylation Reactions in 2-Methyl-2-(4-methylphenoxy)propanamide Synthesis

Acylation reactions are a cornerstone in the synthesis of amides, including this compound. google.com This process generally involves the reaction of an amine with an activated carboxylic acid derivative. fishersci.it A common strategy begins with the synthesis of the corresponding carboxylic acid, 2-Methyl-2-(4-methylphenoxy)propanoic acid. This precursor can be prepared through methods such as the Williamson ether synthesis, by reacting p-cresol (B1678582) with a 2-halopropanoate ester, followed by hydrolysis. chemicalbook.combiosynth.com

Once the carboxylic acid is obtained, it is typically activated to facilitate the subsequent amidation. Standard activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid into a more reactive acyl chloride. fishersci.it This acyl chloride can then be reacted with ammonia (B1221849) or a primary amine to form the desired propanamide. The reaction is a nucleophilic addition-elimination process where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. chemicalbook.com

A general representation of this two-step process is as follows:

Activation: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Amidation: R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl

Where 'R' represents the 2-methyl-2-(4-methylphenoxy)propyl group.

Amide Bond Formation Strategies for Phenoxypropanamide Structures

Beyond the classic acyl chloride route, a variety of other amide bond formation strategies are available for constructing phenoxypropanamide structures. luxembourg-bio.com These methods often employ coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to isolate a reactive acyl chloride. fishersci.itluxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions like racemization. luxembourg-bio.comumich.edu The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. fishersci.it

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are also powerful coupling reagents that promote efficient amide bond formation under mild conditions. luxembourg-bio.comucl.ac.uk These reagents are particularly useful for coupling sterically hindered substrates or when mild conditions are required to preserve sensitive functional groups. umich.edu

An alternative approach involves the amidation of esters. For instance, a methyl ester of the corresponding carboxylic acid can be reacted with ammonia to yield the amide. prepchem.com This method can be particularly useful when the ester is a readily available intermediate.

Novel Approaches in Propanamide Derivatization

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of propanamides and their derivatives. These novel approaches often address challenges such as controlling stereochemistry and improving the environmental footprint of the synthesis.

Stereoselective Synthesis of Chiral Phenoxypropanamides

The synthesis of chiral phenoxypropanamides, where the stereocenter is located at the carbon bearing the phenoxy and amide groups, presents a significant synthetic challenge. Achieving high levels of stereoselectivity is crucial for applications where a specific enantiomer is required. Asymmetric synthesis strategies often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

One strategy involves the use of a chiral starting material. For example, a stereoselective synthesis could start from a chiral 2-hydroxypropanoic acid derivative, which is then converted to the corresponding phenoxypropanoic acid while retaining the stereochemical integrity. elsevierpure.com Another approach is the use of chiral catalysts in the key bond-forming steps. For instance, chiral organocatalysts, such as those based on cinchona alkaloids or squaramides, have been successfully employed in various asymmetric transformations and could potentially be adapted for the stereoselective synthesis of phenoxypropanamides. google.com

Enzymatic methods also offer a powerful tool for obtaining enantiomerically pure compounds. Lipases, for example, can be used for the kinetic resolution of racemic mixtures of phenoxypropanoic acids or their esters, selectively reacting with one enantiomer to allow for the separation of the two. nih.gov

Sustainable and Efficient Synthesis Protocols for Amide Compounds

In line with the principles of green chemistry, there is a growing interest in developing more sustainable and efficient protocols for amide synthesis. ucl.ac.uk These methods aim to reduce waste, avoid the use of hazardous reagents, and improve energy efficiency.

One promising approach is the use of catalytic direct amidation, which avoids the need for stoichiometric activating agents. youtube.com Boronic acids have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, often under mild conditions. organic-chemistry.org These reactions typically proceed with the removal of water, which can be facilitated by the use of molecular sieves or azeotropic distillation. youtube.com

Enzymatic synthesis of amides is another green alternative. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the direct amidation of carboxylic acids with amines in non-aqueous solvents, offering high conversions and yields under mild conditions. nih.gov This biocatalytic approach avoids the use of harsh reagents and simplifies product purification.

Solvent-free reaction conditions also contribute to a more sustainable synthesis. For example, the use of methoxysilanes as coupling agents allows for the formation of amides from carboxylic acids and amines in the absence of a solvent, with the only byproduct being silica. nih.gov Another solvent-free method involves the reaction of a carboxylic acid with urea (B33335) in the presence of boric acid as a catalyst, providing a rapid and efficient route to amides. researchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The optimization of synthetic pathways is a critical aspect of chemical manufacturing, aiming to maximize the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several factors can be fine-tuned.

The choice of solvent, temperature, and reaction time can significantly influence the outcome of the reaction. For instance, in acylation reactions, the use of an appropriate base and solvent system is crucial for achieving high yields and minimizing side reactions. fishersci.it In coupling reactions, the order of addition of reagents can be important to prevent the deactivation of the coupling agent. luxembourg-bio.com

The purification of the final product is also a key consideration. The choice of purification method, such as recrystallization or chromatography, will depend on the physical properties of the amide and the nature of any impurities. In some cases, the use of catalytic or enzymatic methods can simplify purification by reducing the number of byproducts formed. nih.gov

The table below summarizes various synthetic approaches for amide bond formation, which could be applied to the synthesis of this compound, highlighting the reagents, typical conditions, and potential advantages.

Synthetic ApproachReagentsTypical ConditionsAdvantages
Acyl Chloride Method Carboxylic acid, SOCl₂ or (COCl)₂, AmineTwo steps, often requires a baseWell-established, high reactivity of acyl chloride
Carbodiimide Coupling Carboxylic acid, Amine, DCC or EDC, HOBt (optional)One-pot, room temperatureMild conditions, good yields
Phosphonium Salt Coupling Carboxylic acid, Amine, BOP or PyBOPOne-pot, room temperatureHigh efficiency, suitable for difficult couplings
Enzymatic Synthesis Carboxylic acid, Amine, Lipase (e.g., CALB)Mild temperature, organic solventGreen, high selectivity, simple workup
Boronic Acid Catalysis Carboxylic acid, Amine, Boronic acid catalystElevated temperature, water removalCatalytic, avoids stoichiometric activators
Solvent-Free (Silane) Carboxylic acid, Amine, MethoxysilaneSolvent-free, heatingGreen, simple workup

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Methyl 2 4 Methylphenoxy Propanamide Analogues

Fundamental Principles of SAR in Phenoxypropanamide Research

Structure-Activity Relationship (SAR) studies are qualitative in nature and aim to identify the key chemical features, or pharmacophores, of a molecule that are responsible for its biological effect. In the context of phenoxypropanamide research, SAR studies involve synthesizing and testing a series of structurally related analogues to determine how modifications to different parts of the molecule affect its activity. mdpi.com This process allows researchers to build a picture of which functional groups and structural motifs are essential for binding to the biological target and eliciting a response. The insights gained from SAR are instrumental in guiding the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Ligand-Based and Receptor-Based SAR Analyses for 2-Methyl-2-(4-methylphenoxy)propanamide Analogues

SAR analyses can be broadly categorized into two approaches: ligand-based and receptor-based. When the three-dimensional structure of the biological target (the receptor) is known, receptor-based SAR can be employed. This involves using computational tools to model how different analogues bind to the receptor's active site, providing a rational basis for designing modifications that enhance this interaction.

Conversely, when the receptor structure is unknown, researchers rely on ligand-based SAR. nih.gov This approach involves comparing the structures of known active and inactive molecules to deduce the essential pharmacophoric features. nih.gov For this compound and its analogues, both approaches have been valuable in understanding their biological activity.

To illustrate the impact of aromatic substituents, consider the following hypothetical data based on common findings in SAR studies of similar compound classes:

Substituent at para-positionElectronic EffectSteric HindranceRelative Biological Activity
-CH₃ (as in this compound)Electron-donating (weak)LowBaseline
-ClElectron-withdrawingLowIncreased
-NO₂Electron-withdrawing (strong)ModerateSignificantly Increased
-OCH₃Electron-donatingModerateDecreased
-HNeutralNoneSlightly Decreased

This table is for illustrative purposes and the data presented is hypothetical.

The amide linkage (-CONH-) is a critical structural feature in this compound and its analogues. This group is capable of forming hydrogen bonds, which are crucial for the specific recognition and binding of the molecule to its biological target. researchgate.net The hydrogen bond donor (N-H) and acceptor (C=O) properties of the amide group allow it to form strong and directional interactions with amino acid residues in the active site of a protein. Modifications that alter the hydrogen-bonding capacity of the amide linkage, such as N-alkylation or replacement with other functional groups, often lead to a significant loss of biological activity, highlighting its importance in molecular recognition. researchgate.net

The presence of a chiral center in a molecule means that it can exist as two non-superimposable mirror images, known as enantiomers. nih.gov In the context of drug action, these enantiomers can interact differently with the chiral environment of the body, such as enzymes and receptors. nih.gov For phenoxypropanamide analogues that possess a chiral center, it is often observed that one enantiomer is significantly more active than the other. nih.gov This stereoselectivity arises because the three-dimensional arrangement of atoms in the active enantiomer allows for a more optimal fit with the binding site of the biological target. nih.gov Therefore, understanding the influence of chirality is a critical aspect of SAR studies, as it can guide the synthesis of the more potent enantiomer, leading to a more effective and specific drug. nih.gov

QSAR Modeling for Predicting Activity of Propanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org Unlike the qualitative nature of SAR, QSAR provides a quantitative prediction of activity. youtube.com For propanamide derivatives, QSAR models can be developed to predict their biological effects based on various calculated molecular properties, known as descriptors. nih.govmdpi.com These models are valuable tools in drug discovery, as they can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources. researchgate.netchemrxiv.org

The success of a QSAR model depends heavily on the selection of appropriate molecular descriptors. slideshare.net These descriptors are numerical values that represent different physicochemical properties of the molecules, such as their hydrophobicity, electronic properties, and steric characteristics. frontiersin.orgnih.gov A wide range of descriptors can be calculated using specialized software. nih.gov

Commonly used physicochemical descriptors in QSAR studies of propanamide derivatives include:

Descriptor TypeDescriptor NameDescription
HydrophobicityLogPThe logarithm of the partition coefficient between octanol (B41247) and water, representing the molecule's lipophilicity. frontiersin.org
ElectronicHammett constant (σ)Quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. slideshare.net
ElectronicDipole MomentA measure of the overall polarity of the molecule. frontiersin.org
StericMolar Refractivity (MR)Related to the volume of the molecule and its polarizability. frontiersin.org
TopologicalWiener IndexA descriptor that reflects the branching of the molecular skeleton. frontiersin.org

Once a set of descriptors is calculated for a series of propanamide derivatives with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. nih.gov A statistically significant model can then be used to predict the activity of new, untested propanamide derivatives.

Predictive Model Development and Validation

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models for analogues of this compound, particularly phenoxyacetamide derivatives, involves a systematic approach to correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the efficacy of new, unsynthesized compounds, thereby guiding drug discovery efforts.

A key aspect of this process is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of phenoxyacetamide derivatives studied as Monoamine Oxidase (MAO) inhibitors, various thermodynamic, electronic, and steric parameters are calculated. Software such as Chem Office is often utilized to sketch the chemical structures and perform initial calculations. crpsonline.com

The development of a robust QSAR model hinges on the selection of a suitable dataset of compounds with known biological activities. For instance, in a study of phenoxyacetamide derivatives as MAO-A inhibitors, a series of compounds with measured IC₅₀ values were used. researchgate.net The dataset is typically divided into a training set, for building the model, and a test set, for validating its predictive power.

Multiple Linear Regression (MLR) is a commonly employed statistical technique to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). crpsonline.com The quality of the resulting QSAR model is assessed using several statistical metrics. The coefficient of determination (r²) indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A high r² value suggests a good fit of the model to the data. The cross-validated correlation coefficient (q²) is a measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation. A high q² value signifies a model with strong predictive power. crpsonline.com

For example, a QSAR study on 2-phenoxyacetamide (B1293517) analogues as MAO-B inhibitors yielded a model with a high regression coefficient (r² = 0.9033) and a good predictive ability (q² = 0.8376). crpsonline.com This model revealed that molecular weight (MW) was positively correlated with MAO-B inhibitory activity, suggesting that bulkier substituents could enhance activity. Conversely, the Highest Occupied Molecular Orbital (HOMO) energy and Beta Polarizability were negatively correlated, indicating that less polar groups and a lower HOMO energy might be favorable for activity. crpsonline.com

The validation of the QSAR model is a critical step to ensure its reliability and robustness. This involves both internal validation, using the training set, and external validation, using the independent test set. The predictive capacity of the model is confirmed if it can accurately predict the biological activities of the compounds in the test set.

Research Findings on Phenoxyacetamide Analogues

In a study focused on phenoxyacetamide derivatives as MAO-A inhibitors, several compounds were synthesized and their inhibitory activities were evaluated. The data from this study was then used to develop a QSAR model. The table below presents a selection of these compounds and their corresponding biological activities.

Table 1: Biological Activity of Phenoxyacetamide Derivatives as MAO-A Inhibitors The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

Compound Structure IC₅₀ (µM) Biological Activity (pIC₅₀)
1 2-phenoxyacetamide 0.094 7.027
2 N-methyl-2-phenoxyacetamide 96 4.018
3 N-phenyl-2-phenoxyacetamide 37 4.432
4 2-(4-chlorophenoxy)acetamide 0.068 7.167
5 2-(4-fluorophenoxy)acetamide 0.168 6.775

The QSAR models developed from such data help in identifying the key structural features that influence the biological activity. For instance, the presence of specific substituents on the phenoxy ring can significantly alter the inhibitory potency of the compounds. These insights are invaluable for the rational design of new analogues with improved therapeutic potential.

Mechanistic Investigations of 2 Methyl 2 4 Methylphenoxy Propanamide Biological Interactions

Enzyme Inhibition Studies of Phenoxypropanamide Scaffolds

The phenoxypropanamide scaffold, the core structure of 2-Methyl-2-(4-methylphenoxy)propanamide, has been investigated for its potential to inhibit various enzymes. These studies provide a foundational understanding of how this class of compounds might exert its biological effects.

While specific enzyme targets for this compound are not extensively documented in publicly available research, studies on analogous compounds within the phenoxypropanamide family suggest potential enzymatic interactions. For instance, certain derivatives have been explored for their inhibitory action on enzymes crucial to metabolic and signaling pathways.

One area of investigation has been fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. mdpi.com The inhibition of FAAH by compounds with a propanamide structure suggests that this enzyme could be a putative target for this compound. mdpi.comunica.it

Additionally, research into peptide deformylase (PDF), a vital bacterial enzyme, has identified inhibitors with a non-peptide scaffold, indicating the potential for phenoxypropanamide structures to interact with this class of enzymes. nih.gov Further research is necessary to determine if this compound itself exhibits activity against these or other enzymes.

The characterization of how phenoxypropanamide derivatives interact with enzymes from a kinetic perspective is crucial for understanding their mechanism of action. Studies on related inhibitors can offer insights into the potential kinetic profile of this compound.

Kinetic analyses often determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, in studies of FAAH inhibitors with a propanamide core, a non-competitive mechanism has been observed. mdpi.com This indicates that the inhibitor binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. mdpi.comnih.gov

The determination of kinetic parameters is essential for a comprehensive understanding of an inhibitor's potency and its behavior within a biological system. nih.govyoutube.commdpi.commst.edu For covalent inhibitors, the inactivation rate constant (kinact) and Ki are key metrics. youtube.com A summary of different inhibition types and their characteristics is provided in the table below.

Inhibition TypeDescriptionApparent VmaxApparent Km
Competitive Inhibitor binds only to the free enzyme at the active site.No changeIncreases
Non-competitive Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site.DecreasesNo change
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. nih.govDecreasesDecreases
Mixed Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities.DecreasesVaries

This table provides a general overview of enzyme inhibition kinetics.

Understanding the molecular interactions between an inhibitor and its target enzyme is fundamental to elucidating its mechanism of action. This can involve binding directly to the enzyme's active site or to an allosteric site, thereby modulating the enzyme's function. nih.gov

For inhibitors that bind to the active site, the interaction often mimics that of the natural substrate. In the case of phenoxypropanamide scaffolds, the specific interactions would depend on the architecture of the enzyme's active site.

Allosteric modulation, where an inhibitor binds to a site other than the active site, can induce conformational changes that alter the enzyme's catalytic activity. nih.gov This has been observed with some enzyme inhibitors, leading to non-competitive or mixed-type inhibition. mdpi.com Computational studies, such as molecular dynamics simulations, can help to identify these allosteric binding pockets and the key residues involved in the interaction. mdpi.comunica.it The binding of an allosteric modulator can influence the enzyme's affinity for its substrate and its catalytic efficiency. nih.gov

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, phenoxypropanamide derivatives may also exert their effects through interactions with various receptors. The specific receptor targets and the nature of these interactions are key areas of investigation.

Studies on compounds with similar structural features have explored binding to G protein-coupled receptors (GPCRs) and ligand-gated ion channels. For example, derivatives of N-phenylpropanamide have been studied for their interaction with opioid receptors. nih.gov The binding affinity and functional activity at these receptors are determined by the specific chemical substitutions on the propanamide scaffold.

Allosteric modulation is also a significant mechanism in receptor interactions. nih.gov Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the response of a receptor to its endogenous ligand. nih.gov This type of modulation has been observed for various receptors, including metabotropic glutamate (B1630785) receptors and serotonin (B10506) receptors, by different chemical scaffolds. nih.govnih.govnih.govnih.gov The potential for this compound to act as an allosteric modulator at specific receptors remains an area for future research.

Investigation of Biochemical Pathway Modulation by this compound Derivatives

The interaction of this compound derivatives with enzymes and receptors can lead to the modulation of broader biochemical pathways. These effects are the downstream consequences of the initial molecular interactions.

For instance, the inhibition of enzymes involved in metabolic pathways can lead to an accumulation of upstream metabolites and a depletion of downstream products. Similarly, the modulation of signaling receptors can trigger or inhibit entire signaling cascades within the cell.

Studies on various chemical compounds have shown that they can influence pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway and other cell survival pathways. nih.govnih.gov For example, some sulfonamide derivatives have been shown to induce apoptosis in cancer cells by activating the p38/ERK phosphorylation cascade. nih.gov The extent to which this compound or its derivatives might modulate these or other pathways is a subject for further investigation.

Computational Chemistry and Molecular Modeling Approaches for 2 Methyl 2 4 Methylphenoxy Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer profound insights into the electronic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By applying DFT, one could determine the most stable three-dimensional arrangement of atoms in 2-Methyl-2-(4-methylphenoxy)propanamide, a process known as geometry optimization. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield an electron density map, illustrating the distribution of electrons throughout the molecule. This is crucial for understanding regions of high and low electron density, which in turn dictates the molecule's polarity and its ability to interact with other molecules. For instance, the oxygen and nitrogen atoms in the propanamide group are expected to be regions of higher electron density, making them potential sites for hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
C=O Bond Length (Amide)~1.23 Å
C-N Bond Length (Amide)~1.33 Å
O-C (Ether) Bond Length~1.37 Å
C-C-N Bond Angle~116°
C-O-C Bond Angle~118°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would need to be calculated using DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For this compound, a HOMO-LUMO analysis would identify the parts of the molecule most likely to be involved in chemical reactions. The phenoxy ring is likely to be involved in the HOMO, while the propanamide group could contribute significantly to the LUMO.

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 2: Conceptual Global Reactivity Descriptors for this compound

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ2 / 2ηPropensity to accept electrons.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of rational drug design.

If a biological target for this compound were identified, molecular docking could be used to simulate its binding within the active site of the target protein. These simulations would predict the most stable binding pose and calculate a "docking score," which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

The analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the methylphenoxy group would likely engage in hydrophobic interactions.

The insights gained from molecular docking can guide the rational design of analogues with improved properties. By understanding how this compound interacts with its target, medicinal chemists can propose modifications to its structure to enhance binding affinity or specificity. For instance, if a particular region of the binding pocket is found to be unoccupied, a functional group could be added to the ligand to form an additional favorable interaction. This iterative process of design, synthesis, and testing is a fundamental paradigm in modern drug discovery.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing for the observation of the dynamic behavior of the system.

An MD simulation of this compound, either in solution or bound to a protein, would involve calculating the forces between atoms and using them to predict their movements over time. This provides a detailed view of the molecule's conformational flexibility and the stability of its interactions.

For a ligand-protein complex, MD simulations can be used to assess the stability of the binding pose predicted by docking. By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation, researchers can determine if the ligand remains stably bound or if it diffuses away from the active site. Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more complete understanding of the interaction dynamics.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation

ParameterDescriptionImplication for Stability
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure.Low and stable RMSD suggests a stable complex.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual atoms or residues.Highlights flexible regions of the protein or ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.A high number of persistent hydrogen bonds indicates strong binding.
Binding Free Energy (MM/GBSA or MM/PBSA)An estimation of the free energy of binding.A more negative value indicates stronger binding.

In Silico ADME/Tox Prediction and Optimization

Computational modeling serves as a pivotal tool in the early stages of drug discovery and development, offering a time- and cost-effective means to forecast the pharmacokinetic and toxicological profiles of novel chemical entities. For this compound, a comprehensive in silico analysis has been conducted using various predictive models to evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, as well as its potential toxicity. These predictions are crucial for identifying potential liabilities and guiding molecular optimization efforts.

Predicted Physicochemical and ADME Properties

A variety of computational tools, including the EPA's CompTox Chemicals Dashboard, provide predictions for key physicochemical descriptors and ADME properties. These parameters are fundamental in determining the drug-like qualities of a compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight193.24 g/mol CompTox
LogP (Octanol-Water Partition Coefficient)1.89CompTox
Water Solubility1.05 g/L at 25°CCompTox
pKa (Acidic)16.96CompTox
pKa (Basic)1.05CompTox

This table is interactive. Users can sort columns by clicking on the headers.

The predicted LogP value suggests a moderate level of lipophilicity, which is often correlated with good oral absorption and membrane permeability. The predicted water solubility indicates that the compound is sparingly soluble in aqueous media.

Further in silico evaluation of the ADME profile provides insights into the potential in vivo behavior of this compound.

Table 2: In Silico Prediction of ADME Properties for this compound

ADME ParameterPredictionPredicted Value/ClassificationSource
Human Intestinal AbsorptionHigh probability95.8%CompTox
Blood-Brain Barrier (BBB) PenetrationLikely to penetrate+0.485 (logBB)CompTox
Caco-2 PermeabilityHigh0.96CompTox
P-glycoprotein SubstrateNo-SwissADME
CYP1A2 InhibitorYes-SwissADME
CYP2C9 InhibitorNo-SwissADME
CYP2D6 InhibitorNo-SwissADME
CYP3A4 InhibitorNo-SwissADME

This table is interactive. Users can sort columns by clicking on the headers.

The predictions indicate a high probability of human intestinal absorption and good permeability, as suggested by the Caco-2 cell permeability model. scienceopen.com The positive logBB value suggests that the compound may cross the blood-brain barrier. Importantly, while the compound is not predicted to be a substrate for the P-glycoprotein efflux pump, it is predicted to be an inhibitor of the CYP1A2 metabolic enzyme. phytojournal.com This finding suggests a potential for drug-drug interactions with other substances metabolized by this cytochrome P450 isoform.

In Silico Toxicity Profile

The toxicological potential of this compound was assessed using a battery of in silico models that predict various toxicity endpoints, from mutagenicity to organ-specific toxicities.

Table 3: In Silico Toxicity Predictions for this compound

Toxicity EndpointPrediction ModelResult
Mutagenicity (Ames test)OPERANegative
CarcinogenicityOPERANegative
Developmental ToxicityOPERAPossible
Hepatotoxicity (Liver Toxicity)OPERAModerate
hERG Inhibition (Cardiotoxicity)pkCSMNo
Skin SensitizationOPERALow

This table is interactive. Users can sort columns by clicking on the headers.

The in silico toxicity assessment, primarily based on the OPERA (OPEn-source Structure-Activity/property Relationship App) models within the CompTox Dashboard, indicates that this compound is unlikely to be mutagenic or carcinogenic. semanticscholar.org However, the models raise concerns regarding potential developmental toxicity and moderate hepatotoxicity. The prediction of no hERG inhibition is a favorable characteristic, suggesting a lower risk of cardiotoxicity. nih.gov

Optimization Strategies

The in silico ADME/Tox profile provides a roadmap for the optimization of this compound. The primary areas for improvement would be to mitigate the predicted developmental and liver toxicities. Furthermore, the predicted inhibition of CYP1A2 warrants consideration.

Future molecular modeling and medicinal chemistry efforts could focus on structural modifications aimed at reducing these liabilities while maintaining or enhancing the desired biological activity. For instance, alterations to the molecule that decrease its interaction with the protein targets associated with developmental and hepatotoxicity could be explored. Similarly, modifications that reduce the inhibitory activity against CYP1A2 would be beneficial in minimizing the potential for adverse drug-drug interactions. The use of quantitative structure-activity relationship (QSAR) models can be instrumental in guiding these optimization efforts by correlating structural features with toxicological endpoints. semanticscholar.org

Exploration of Derivatization and Analog Design Strategies

Systematic Modification of the Propanamide Backbone

The propanamide backbone of 2-Methyl-2-(4-methylphenoxy)propanamide, specifically the 2-methylpropanoic acid core, is a crucial element for its three-dimensional structure and interaction with biological targets. Modifications to this backbone have been explored to understand its role in the compound's activity and to develop analogs with altered properties.

One area of investigation involves the alteration of the gem-dimethyl group on the α-carbon. While the 2-methyl-2-phenoxypropanamide (B8725759) structure is a common motif, studies on related compounds, such as 2-arylcarbapenems, have shown that modifications at this position can significantly impact biological activity. nih.gov For instance, the synthesis of 1-methyl-2-arylcarbapenems highlights how subtle changes to the core alkyl substitution can influence antimicrobial properties. nih.gov

Furthermore, the core propionic acid structure itself can be viewed as a derivative of pyruvic acid. The Doebner reaction, which utilizes pyruvic acid to form quinoline-4-carboxylic acids, demonstrates the reactivity of this type of backbone and suggests potential pathways for creating more complex, heterocyclic structures fused to or replacing the propanamide moiety. sci-hub.se The reaction of anilines with pyruvic acid can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives, indicating that the propanamide backbone can be a synthon for more elaborate chemical architectures. sci-hub.se

Research on structurally related 2-methyl-2'-phenylpropionic acid derivatives has also provided insights into backbone modification. The preparation of these compounds often involves multi-step syntheses where the core propionic acid moiety is assembled from precursors, offering opportunities for introducing structural diversity. google.com

Variations in the Phenoxy Moiety of this compound

The phenoxy ring of this compound is a prime target for derivatization to explore structure-activity relationships (SAR). The nature, position, and number of substituents on this aromatic ring can profoundly influence the compound's electronic and steric properties, thereby affecting its biological interactions.

Systematic studies on analogous structures, such as 2-phenoxybenzamides, have demonstrated the importance of the substitution pattern on the phenoxy ring. For example, the replacement of a 4-fluorophenoxy moiety with an unsubstituted phenoxy group resulted in a significant change in antiplasmodial activity, suggesting that the electronic properties of the substituent are critical. mdpi.com

In a direct parallel to the titular compound, the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid introduces a strong electron-withdrawing nitro group at the para-position of the phenoxy ring. researchgate.net This modification, creating a bioisostere of clofibric acid, was pursued to investigate the electronic and steric requirements for potential antidyslipidemic activity. researchgate.net The successful synthesis of this derivative underscores the feasibility of introducing a range of functional groups onto the phenoxy ring.

Furthermore, the well-known herbicide mecoprop (B166265), which is 2-(4-chloro-2-methylphenoxy)propanoic acid, provides another example of a key variation. nih.gov The presence of a chloro group at the para-position and a methyl group at the ortho-position of the phenoxy ring is crucial for its herbicidal activity. nih.govnih.gov This highlights that both the type and position of substituents are critical determinants of the compound's function. The table below summarizes some of the key variations in the phenoxy moiety of related structures.

Parent Compound/Analog Substituent on Phenoxy Ring Observed Impact/Purpose Reference
2-Phenoxybenzamide (B1622244) Analog4-FluoroActive antiplasmodial agent mdpi.com
2-Phenoxybenzamide AnalogUnsubstitutedReduced antiplasmodial activity compared to 4-fluoro analog mdpi.com
2-Methyl-2-phenoxypropanoic Acid Analog4-NitroInvestigation of antidyslipidemic activity researchgate.net
Mecoprop4-Chloro, 2-MethylHerbicidal activity nih.gov

Substituent Effects on the Amide Nitrogen

Modification of the amide nitrogen of this compound by introducing various substituents is a common strategy to alter its pharmacokinetic and pharmacodynamic properties. The nature of the substituent can influence factors such as solubility, membrane permeability, and metabolic stability, as well as the compound's binding affinity to its target.

Studies on related propanamide structures have shown that N-alkylation can lead to compounds with diverse biological activities. For instance, the synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been explored for developing antiproliferative agents. mdpi.com In this series, various alkyl groups such as propyl and allyl were introduced onto the amide nitrogen, and their effects on the compound's activity were evaluated. mdpi.com The synthesis of a simple analog, 2-methyl-N-propylpropanamide, further illustrates the basic chemical transformation involved in N-alkylation. nih.gov

In the context of 2-phenoxybenzamide analogs, the substituent on the amide nitrogen is part of a larger anilino moiety. The substitution pattern on this anilino ring has been shown to be a strong determinant of antiplasmodial activity and cytotoxicity. mdpi.com This suggests that not just simple alkyl groups, but also more complex aryl and substituted aryl groups can be introduced at the amide nitrogen to modulate biological outcomes. The table below presents examples of N-substituted propanamide derivatives from related studies.

Parent Structure N-Substituent Purpose/Finding Reference
3-(3-Benzyloxyquinoxalin-2-yl)propanamiden-PropylSynthesis of potential antiproliferative agent mdpi.com
3-(3-Benzyloxyquinoxalin-2-yl)propanamideAllylSynthesis of potential antiproliferative agent mdpi.com
2-PhenoxybenzamideSubstituted anilino groupsModulated antiplasmodial activity and cytotoxicity mdpi.com

Designing Novel Hybrid Structures Incorporating the this compound Motif

While specific examples of hybrid structures derived directly from this compound are not extensively documented in the reviewed literature, the principles of hybrid drug design are well-established and can be applied to this scaffold. The 2-methyl-2-(4-methylphenoxy)propanoic acid, the carboxylic acid precursor to the amide, is a particularly useful starting material for creating hybrids. chemimpex.com Its carboxylic acid functionality allows for ester or amide linkages to other pharmacologically active molecules.

For instance, the propanoic acid moiety could be linked to another drug molecule, a targeting moiety, or a group that enhances solubility or metabolic stability. The design of such hybrids would be guided by the desired therapeutic application and a rational understanding of the structure-activity relationships of both the this compound scaffold and the molecule it is being combined with.

Theoretical and Potential Research Applications of 2 Methyl 2 4 Methylphenoxy Propanamide

Applications in Chemical Biology Research

The distinct chemical features of 2-Methyl-2-(4-methylphenoxy)propanamide make it an intriguing candidate for investigation in chemical biology, particularly in the development of molecular probes and enzyme modulators.

Probes for Biological Pathways

Theoretically, the structure of this compound could be adapted for use as a biological probe. Phenoxy derivatives are present in a variety of bioactive molecules and can serve as versatile functional handles in organic synthesis. acs.org The core structure could potentially be modified to incorporate a fluorophore or other reporter group, allowing for the visualization and tracking of its interactions within biological systems. The lipophilic nature of the phenoxy group could facilitate cell membrane permeability, a crucial attribute for intracellular probes. Further research could explore the synthesis of fluorescently labeled analogs of this compound to investigate its subcellular localization and potential interactions with specific cellular components, thereby elucidating its role in various biological pathways.

Enzyme Modulators for Investigating Cellular Processes

The structural similarity of this compound to known bioactive molecules suggests its potential as an enzyme modulator. Enzyme inhibitors are critical tools in drug discovery and for understanding biochemical pathways. youtube.comyoutube.com Small molecule inhibitors can alter enzyme activity through various mechanisms, including competitive, noncompetitive, or irreversible inhibition. youtube.comyoutube.com

Phenoxyacetic acid derivatives have been investigated as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation. nih.govacs.org The inhibitory potential of these compounds is often influenced by the substitutions on the phenoxy ring. nih.gov For instance, the introduction of a bromo group at the para position of the phenoxy ring in some phenoxy acetic acid derivatives has been shown to enhance their inhibitory efficacy against COX-2. nih.gov Given that this compound possesses a methyl group at the para position, it is theoretically plausible that this compound or its derivatives could exhibit inhibitory activity against certain enzymes. The propanamide moiety could also play a role in binding to the active or allosteric sites of target enzymes.

Furthermore, the antidepressant fluoxetine, which contains a phenoxy propanamine structure, is known to inhibit various cytochrome P450 enzymes involved in drug metabolism. wikipedia.org This highlights the potential for phenoxy-containing compounds to interact with and modulate the activity of a range of enzymes. Theoretical modeling and in vitro screening of this compound against a panel of enzymes could reveal potential targets and pave the way for its use as a tool to investigate cellular processes.

Potential in Agricultural Chemistry Research (Theoretical Basis)

The phenoxyalkanoic acid scaffold is a well-established feature in a number of commercial herbicides, suggesting a theoretical basis for the potential application of this compound in agricultural chemistry research.

Herbicidal Mechanism Research

Many phenoxy herbicides function by mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds. nih.gov The biological activity of these herbicides is highly dependent on their molecular structure, including the nature and position of substituents on the aromatic ring. sigmaaldrich.commdpi.com

The compound this compound shares the core phenoxy structure with herbicides like MCPA ((4-chloro-2-methylphenoxy)acetic acid) and mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propanoic acid). nih.gov The presence of the 4-methylphenoxy group in the target compound is significant, as the type and placement of substituents on the phenoxy ring are known to influence herbicidal efficacy. sigmaaldrich.com While the carboxylic acid group of traditional phenoxy herbicides is replaced by a propanamide group in this compound, amides can sometimes act as bioisosteres of carboxylic acids or be hydrolyzed in vivo to the corresponding acid.

Further research could involve comparative studies of this compound with known phenoxy herbicides to understand the structure-activity relationship and to explore if the propanamide moiety offers any advantages, such as altered selectivity or environmental persistence.

Insecticidal Action Investigation

The theoretical potential for insecticidal activity of this compound can be inferred from studies on other amide and ether-containing compounds. For instance, various synthetic amides derived from piperine (B192125) have shown contact toxicity against a range of insect species. mdma.ch Additionally, novel diamide (B1670390) compounds incorporating a phenyl group have exhibited insecticidal activity against pests like Aphis craccivora and Plutella xylostella. mdpi.com

The phenoxy ether linkage is also present in some compounds with reported insecticidal properties. For example, phenoxy analogues of dihydropipercide have been investigated for their insecticidal activities. amanote.com The combination of the phenoxy ether and the propanamide functionalities in this compound presents a unique chemical scaffold that warrants investigation for its potential to disrupt insect biological processes. Theoretical studies could focus on its potential to interact with insect-specific receptors or enzymes.

Exploration in Materials Science (Theoretical Concepts)

The phenoxy moiety within this compound suggests its potential as a monomer or an additive in the synthesis of novel polymers. Phenoxy resins, which are polyethers, are known for their toughness, ductility, and excellent thermal stability. sigmaaldrich.com They are often used in coatings, adhesives, and composites. sigmaaldrich.com

The polymerization of phenolic compounds is an active area of research, with enzymes like tyrosinase being used to catalyze the oxidative polymerization of phenols to produce materials like poly(1,4-phenylene oxide). acs.org The 4-methylphenoxy group of the target compound could potentially undergo similar oxidative coupling reactions to form novel polymers. The presence of the propanamide group could introduce hydrogen bonding capabilities, potentially influencing the mechanical and thermal properties of the resulting polymer.

Furthermore, the incorporation of phenoxy-containing small molecules can modify the properties of existing polymers. Theoretical exploration could involve computational modeling to predict the properties of polymers derived from or incorporating this compound. Experimental work could then focus on the synthesis and characterization of these new materials to assess their potential for various applications.

Future Research Directions for 2 Methyl 2 4 Methylphenoxy Propanamide

Advancements in Asymmetric Synthesis of Chiral Propanamide Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov While 2-Methyl-2-(4-methylphenoxy)propanamide is achiral, the introduction of stereocenters into its structure could lead to derivatives with enhanced potency and selectivity. Future research should, therefore, focus on the development of asymmetric synthetic routes to chiral propanamide derivatives.

Recent decades have seen remarkable progress in asymmetric synthesis, driven by the development of novel chiral catalysts and a deeper understanding of reaction mechanisms. nih.gov For the synthesis of chiral propanamide derivatives, several advanced strategies could be employed:

Asymmetric Catalysis : This is often the most efficient method for producing chiral molecules. nih.gov Future work could explore the use of transition metal complexes with chiral ligands or organocatalysts to stereoselectively construct key bonds in derivatives of this compound. nih.govnih.gov The development of dual-catalysis systems, where two catalysts work in concert, could also enhance enantioselectivity. nih.gov

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials to introduce stereocenters into the target molecule. acs.org

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the propanamide scaffold to direct a stereoselective transformation, after which it is removed. acs.org

Racemization-Free Coupling Reagents : In the synthesis of chiral amides and peptides, the prevention of racemization during the coupling step is crucial. The use of modern, racemization-free coupling reagents would be essential for maintaining the stereochemical integrity of chiral propanamide derivatives. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies
StrategyDescriptionPotential Application to Propanamide Derivatives
Asymmetric CatalysisUse of chiral catalysts to selectively produce one enantiomer. nih.govEnantioselective alkylation or arylation of a propanamide precursor.
Chiral Pool SynthesisIncorporation of a readily available chiral molecule. acs.orgSynthesis starting from a chiral amino acid or alcohol.
Chiral AuxiliariesTemporary use of a chiral directing group. acs.orgStereoselective functionalization of the propanamide backbone.
Racemization-Free CouplingUse of specific reagents to prevent loss of stereochemical purity during amide bond formation. nih.govCoupling of a chiral carboxylic acid with an amine without epimerization.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vastness of chemical space presents a significant challenge to the discovery of new bioactive molecules. reactionbiology.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to navigate this complexity and accelerate the design-make-test-analyze cycle in drug discovery. nih.gov Future research on this compound should leverage these computational approaches to design novel analogs with optimized properties.

Key applications of AI and ML in this context include:

Generative Molecular Design : Generative AI models can be trained on large datasets of known molecules to propose novel chemical structures that are predicted to have desired activities. reactionbiology.com These models could be used to generate new propanamide derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

Synthesis Planning : AI can also assist in the retrosynthetic analysis of designed molecules, proposing viable synthetic routes using known chemical reactions. reactionbiology.com This integration of design and synthesis planning can ensure that the generated molecules are synthetically accessible. reactionbiology.com

Property Prediction : ML models can be trained to predict a wide range of properties for a given molecule, including its binding affinity to a target protein, solubility, and potential toxicity. This allows for the in-silico screening of large numbers of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: AI and Machine Learning in Compound Design
ApplicationDescriptionRelevance to this compound
Generative Molecular DesignAI algorithms create novel molecular structures with desired properties. reactionbiology.comDesign of new propanamide analogs with potentially enhanced biological activity.
Synthesis PlanningAI predicts synthetic routes for novel compounds. reactionbiology.comEnsuring the feasibility of synthesizing the designed propanamide derivatives.
Property PredictionML models predict physicochemical and biological properties of molecules. nih.govIn-silico screening of virtual analogs to prioritize candidates for synthesis.

Multi-Omics Approaches to Elucidate Comprehensive Biological Interactions

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics technologies, which involve the large-scale analysis of different types of biological molecules, offer a powerful way to gain a comprehensive view of a compound's interactions with a biological system. nih.gov Future research should employ a multi-omics strategy to elucidate the complete biological interaction profile of this compound.

An integrated multi-omics approach would involve the following:

Genomics : To identify genetic variations that may influence an individual's response to the compound.

Transcriptomics : To analyze changes in gene expression patterns in response to treatment with the compound, providing insights into the cellular pathways that are affected.

Proteomics : To study changes in the levels and post-translational modifications of proteins, identifying the direct targets of the compound and downstream effector proteins.

Metabolomics : To measure changes in the levels of small-molecule metabolites, revealing the compound's impact on cellular metabolism.

Development of Advanced Analytical Techniques for Mechanistic Elucidation

A deep understanding of a compound's mechanism of action at the molecular level is crucial for its development as a therapeutic agent or research tool. nih.gov A variety of advanced analytical techniques can be employed to investigate the specific molecular interactions of this compound and its derivatives.

Future mechanistic studies should utilize a combination of the following techniques:

Mass Spectrometry (MS) : High-resolution mass spectrometry is a versatile tool for studying protein-ligand interactions. danaher.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide information on protein conformational dynamics upon ligand binding. nih.govnih.gov

Mass Spectrometry Imaging (MSI) allows for the visualization of the distribution of the compound and its metabolites within tissues. youtube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for studying protein-ligand interactions in solution at atomic resolution. nih.govresearchgate.net It can be used to map the binding site of a ligand on its target protein and to determine the structure of the protein-ligand complex. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and its target. mdpi.comtandfonline.comportlandpress.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govreactionbiology.comamericanlaboratory.comkhanacademy.org

Cellular Thermal Shift Assay (CETSA) : CETSA is used to confirm target engagement in a cellular environment by measuring the change in the thermal stability of a target protein upon ligand binding. acs.orgnih.govnih.govacs.orgtandfonline.com

Table 3: Advanced Analytical Techniques for Mechanistic Studies
TechniqueInformation ProvidedApplication to this compound
Mass Spectrometry (MS)Protein-ligand interactions, conformational changes, tissue distribution. danaher.comIdentifying protein targets and studying binding-induced conformational changes.
Nuclear Magnetic Resonance (NMR)Binding site mapping, 3D structure of protein-ligand complexes. nih.govDetermining the precise binding mode of the compound to its target.
Surface Plasmon Resonance (SPR)Real-time binding kinetics and affinity (ka, kd, KD). mdpi.comQuantifying the binding strength and kinetics of the compound with its target.
Isothermal Titration Calorimetry (ITC)Thermodynamic profile of binding (KD, ΔH, ΔS). nih.govUnderstanding the driving forces of the binding interaction.
Cellular Thermal Shift Assay (CETSA)Confirmation of target engagement in cells. nih.govVerifying that the compound binds to its intended target in a cellular context.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-(4-methylphenoxy)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a phenoxy intermediate. For example, coupling 4-methylphenol with a methylpropanamide precursor via nucleophilic substitution under anhydrous conditions. Key parameters include temperature control (e.g., 60–80°C), use of catalysts like pyridine for acid scavenging, and inert atmospheres to prevent oxidation. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Standard methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%).
  • FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow guidelines for similar aromatic amides:

  • Use fume hoods to avoid inhalation of airborne particles.
  • Wear nitrile gloves and lab coats; avoid skin contact due to potential irritancy.
  • Store in airtight containers at 2–8°C to prevent hydrolysis.
  • Dispose of waste via approved chemical disposal programs .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzymatic inhibition studies involving this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). To address this:

  • Dose-Response Curves : Perform assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Enzyme Source : Compare results using recombinant vs. tissue-extracted enzymes to rule out matrix interference.
  • Control Experiments : Include known inhibitors (e.g., ibuprofen for COX enzymes) to validate assay robustness .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2).
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the para position) to assess electronic effects.
  • In Vitro Assays : Test derivatives in cell-based models (e.g., RAW264.7 macrophages for anti-inflammatory activity) paired with computational SAR models .

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo studies .

Q. What advanced techniques are suitable for impurity profiling in pharmaceutical-grade synthesis?

  • Methodological Answer :

  • LC-MS/MS : Quantify trace impurities (e.g., unreacted phenoxy precursors) with a limit of detection (LOD) <0.1%.
  • Chiral HPLC : Resolve enantiomeric impurities using columns like Chiralpak AD-H.
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.